molecular formula C7H4ClFO4S B1588056 3-(Chlorosulfonyl)-4-fluorobenzoic acid CAS No. 2267-40-5

3-(Chlorosulfonyl)-4-fluorobenzoic acid

Cat. No. B1588056
CAS RN: 2267-40-5
M. Wt: 238.62 g/mol
InChI Key: LZGZJLJZSAGDKR-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3-(Chlorosulfonyl)-4-fluorobenzoic acid is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a solid substance . The molecular weight of this compound is 238.62 . The SMILES string representation of its structure is OC(=O)c1ccc(F)c(c1)S(Cl)(=O)=O .

Scientific Research Applications

Degradation by Microorganisms

A study by Schreiber et al. (1980) reveals the cometabolism of monofluorobenzoates, including 4-fluorobenzoate, by Pseudomonas sp. B13. This study proposes a catabolic pathway based on key metabolites, highlighting the microorganism's ability to degrade fluorobenzoates, which could have implications for the biodegradation of 3-(chlorosulfonyl)-4-fluorobenzoic acid (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Herbicidal Activity

Liu Chang-chun (2006) synthesized 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential as a herbicide. This research shows the applicability of fluorobenzoic acid derivatives in agricultural chemistry (Liu Chang-chun, 2006).

Transformation in Anaerobic Conditions

Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate using isomeric fluorophenols, including fluorobenzoates. This study may provide insight into the behavior of compounds like 3-(chlorosulfonyl)-4-fluorobenzoic acid under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Reactions with Organolithium Reagents

Research by Gohier, Castanet, and Mortier (2003) on the reactions of organolithium reagents with halobenzoic acids, including 2-fluorobenzoic acid, highlights the potential for complex chemical transformations involving 3-(chlorosulfonyl)-4-fluorobenzoic acid (Gohier, Castanet, & Mortier, 2003).

Use as a Building Block in Heterocyclic Synthesis

Křupková, Funk, Soural, and Hlaváč (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This suggests potential uses for 3-(chlorosulfonyl)-4-fluorobenzoic acid in synthesizing diverse organic compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Biodegradation Studies

Boersma, Mcroberts, Cobb, and Murphy (2004) studied the biodegradation of fluorobenzoates by Sphingomonas sp. This research could provide insights into the environmental fate and microbial degradation of compounds like 3-(chlorosulfonyl)-4-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety And Hazards

3-(Chlorosulfonyl)-4-fluorobenzoic acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chlorosulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGZJLJZSAGDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398027
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4-fluorobenzoic acid

CAS RN

2267-40-5
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chlorosulphonic acid (100 ml, 1.5 mol) was gradually added to 4-fluorobenzoic acid (43 g, 0.307 mol) with stirring. The clear dark yellow mixture was heated to 150° C. for 24 hours. The yellow solution was cooled back to room temperature and poured onto ice with vigorous stirring. The white precipitate was filtered and pressed dry. The solid was dried overnight in a desiccator under vacuum and over activated silica (54.65 g, 75%). Mp: 116-117° C.; m/z (LC-MS, ESP), RT=4.03 min, (M−−1)=237-239 (ratio 1:3).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Fluoro-benzoic acid (8 g, 57 mmol) is added carefully to chlorosulfonic acid (58 g, 498 mmol) then sodium chloride (10 g, 169 mmol) is added in small portions. After complete addition, the reaction is heated at 160° C. for 5 h. The reaction mixture is cooled down and poured into ice-water. A white solid precipitate is collected and redissolved in ethyl acetate. The organic layer is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is triturated with hexane to give 7 g (51% yield) of the title compound as a white solid. 1H NMR (CDCl3): δ 8.78 (m, 1H), 8.52 (m, 1H), 7.5 (t, 1H). MS (m/z): 308 (M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Vervynckt - 2009 - digitalcommons.wku.edu
Over 200,000 people in the United States are diagnosed annually with malignant brain tumors. Current therapeutic methods prove ineffective at treating this type of cancer due to the …
Number of citations: 5 digitalcommons.wku.edu
F Meng, P Mi, Z Yu, W Wei, L Gao, J Ren, Z Li… - Journal of Molecular …, 2022 - Elsevier
Acetohydroxyacid synthase (AHAS; EC2.2.1.6) exists solely in plants and microbes, and the biosynthesis of branched chain amino acids (valine, leucine and isoleucine) gets obstructed …
Number of citations: 4 www.sciencedirect.com
X Ji, X Jiang, C Kobayashi, Y Ren, L Hu, Z Gao… - Molecules, 2022 - mdpi.com
… At 0 C, 5 mL acetonitrile solution containing 3-chlorosulfonyl-4-fluorobenzoic acid (10.00 mmol, 2.38 g) was slowly dropped and stirred for 8 h. After the reaction was completed, 10 mL …
Number of citations: 2 www.mdpi.com
S Wang, Y Ren, Q Li, Y Wang, X Jiang, S Xu… - Bioorganic …, 2022 - Elsevier
Capsid assembly modulators (CAMs) represent a novel class of antiviral agents targeting hepatitis B virus (HBV) capsid to disrupt the assembly process. NVR 3-778 is the first CAM to …
Number of citations: 1 www.sciencedirect.com
M Borgogno, A Savardi, J Manigrasso… - Journal of medicinal …, 2021 - ACS Publications
Intracellular chloride concentration [Cl – ] i is defective in several neurological disorders. In neurons, [Cl – ] i is mainly regulated by the action of the Na + –K + –Cl – importer NKCC1 and …
Number of citations: 14 pubs.acs.org
T Jiang, Y Zhou, J Zhu, Z Chen, P Sun… - Archiv der …, 2015 - Wiley Online Library
The optimization of a series of fused β‐homophenylalanine inhibitors of dipeptidyl peptidase‐4 (DPP‐4) is described. Modification on the P2‐binding moiety of 6 (IC 50 = 10 nM) led to …
Number of citations: 9 onlinelibrary.wiley.com
L Liu, C Li, M Wang, X Han, Y Xie, K Feng, L Zhang… - Available at SSRN 4072778
Number of citations: 0

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